2-氰基-5-氟苄基溴

描述

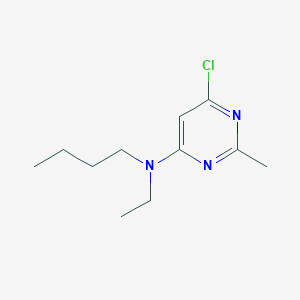

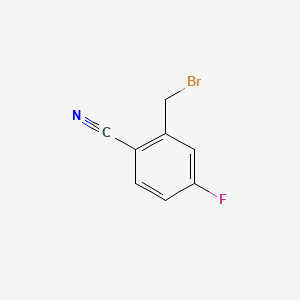

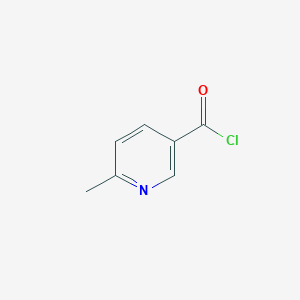

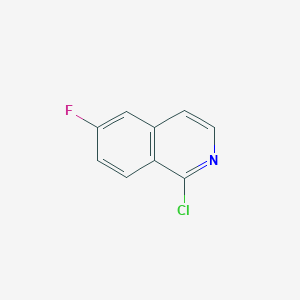

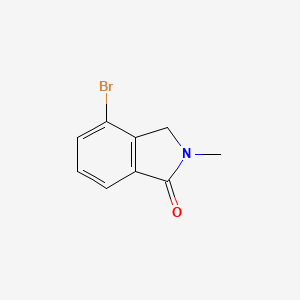

2-Cyano-5-fluorobenzyl bromide is a chemical compound with the molecular formula C8H5BrFN and a molecular weight of 214.03 . It appears as a white to yellow solid and is used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of 2-Cyano-5-fluorobenzyl bromide involves the use of 2-methyl-4-fluorobenzonitrile as a starting material. The reaction is carried out in carbon tetrachloride with the addition of p-toluene sulfonic acid and N-bromo succinimide (NBS). The reaction is completed after heating for 4 hours .Molecular Structure Analysis

The molecular structure of 2-Cyano-5-fluorobenzyl bromide consists of a benzene ring substituted with a bromomethyl group, a fluorine atom, and a cyano group . The exact mass of the molecule is 212.958939 .Chemical Reactions Analysis

While specific chemical reactions involving 2-Cyano-5-fluorobenzyl bromide are not mentioned in the search results, it’s known that this compound can be used as a pharmaceutical intermediate . This suggests that it can participate in various chemical reactions to produce different pharmaceutical compounds.Physical And Chemical Properties Analysis

2-Cyano-5-fluorobenzyl bromide has a density of 1.6±0.1 g/cm3 . It has a boiling point of 264.5±25.0 °C at 760 mmHg and a melting point of 69 °C . The compound has a flash point of 113.7±23.2 °C .科学研究应用

蛋白质组学研究

“2-氰基-5-氟苄基溴”在蛋白质组学研究中用作生化试剂 . 蛋白质组学是对蛋白质的大规模研究,尤其是它们的结构和功能。该化合物可用于分析和鉴定给定样品中的蛋白质。

医药中间体

该化合物用作重要的医药中间体 . 它用于合成各种医药药物。 例如,用2-溴-5-氟苄基溴烷基化β-氨基酯可得到苯并氮杂卓 .

5-氰基-2-甲酰基苯甲酸的合成

有文献记载了该化合物在合成5-氰基-2-甲酰基苯甲酸中的应用 . 这是它在有机合成中用途的一个具体例子,证明了它在创建复杂有机化合物方面的实用性。

色谱和质谱

“2-氰基-5-氟苄基溴”可能用于色谱和质谱 . 这些是用于分离、鉴定和定量混合物中每个组分的分析技术。该化合物可用作这些过程中的试剂或标记。

安全和危害

2-Cyano-5-fluorobenzyl bromide is harmful if swallowed, in contact with skin, and if inhaled . It causes severe skin burns and eye damage . In case of skin contact, it’s recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, rinse cautiously with water for several minutes . If swallowed, rinse mouth but do not induce vomiting .

属性

IUPAC Name |

2-(bromomethyl)-4-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCAGFNTASDQFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621181 | |

| Record name | 2-(Bromomethyl)-4-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

421552-12-7 | |

| Record name | 2-(Bromomethyl)-4-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Bromomethyl)-4-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile](/img/structure/B1358110.png)